molecular formula C19H19N5O2 B2816882 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine CAS No. 1219844-85-5

1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine

Cat. No.: B2816882
CAS No.: 1219844-85-5
M. Wt: 349.394
InChI Key: HLAIRHQIUNQCDN-UHFFFAOYSA-N
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Description

1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions The process may start with the preparation of the 5-Methyl-1,2,4-oxadiazole ring, followed by its attachment to a pyridine ring

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the phenylmethanone moiety.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

This compound may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)methanol
  • (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)ethanone

Uniqueness

The uniqueness of 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14-21-18(22-26-14)16-7-8-17(20-13-16)23-9-11-24(12-10-23)19(25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIRHQIUNQCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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